3-(4-Chloro-3,5-dimethylphenyl)-1-propene
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Overview
Description
3-(4-Chloro-3,5-dimethylphenyl)-1-propene is an organic compound characterized by the presence of a chloro-substituted aromatic ring and a propene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3,5-dimethylphenyl)-1-propene typically involves the alkylation of 4-chloro-3,5-dimethylphenol with an appropriate allylating agent. One common method is the reaction of 4-chloro-3,5-dimethylphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3,5-dimethylphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the propene group to a propane group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: 3-(4-Chloro-3,5-dimethylphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-3,5-dimethylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3,5-dimethylphenyl)-1-propene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: A related compound with similar structural features but lacking the propene group.
3,5-Dimethylphenol: Another similar compound without the chloro and propene groups.
Uniqueness
3-(4-Chloro-3,5-dimethylphenyl)-1-propene is unique due to the presence of both the chloro and propene groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-1,3-dimethyl-5-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-4-5-10-6-8(2)11(12)9(3)7-10/h4,6-7H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYMLXVMTJQUDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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